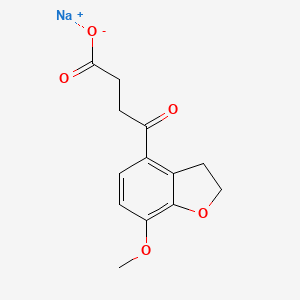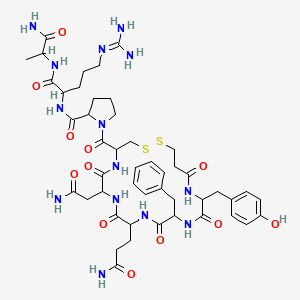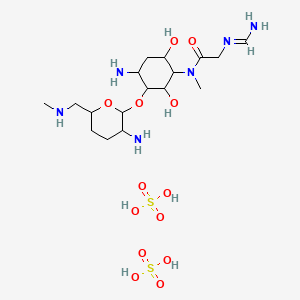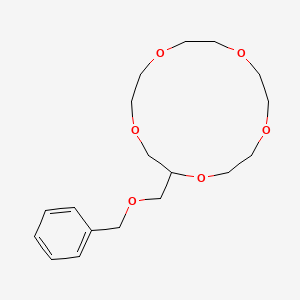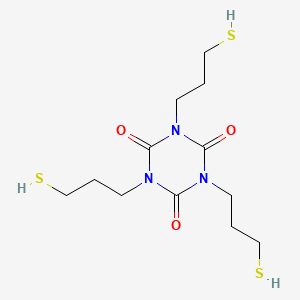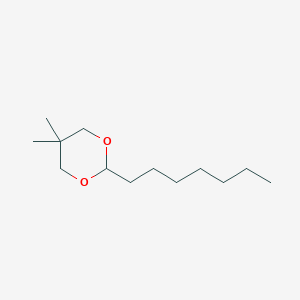
2-Heptyl-5,5-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by its heptyl and dimethyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-5,5-dimethyl-1,3-dioxane typically involves the reaction of heptanal with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to more saturated derivatives.
Substitution: The heptyl and dimethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of heptanoic acid and 5,5-dimethyl-1,3-dioxane-2-one.
Reduction: Formation of this compound derivatives with reduced ring saturation.
Substitution: Formation of halogenated derivatives such as 2-bromoheptyl-5,5-dimethyl-1,3-dioxane.
Aplicaciones Científicas De Investigación
2-Heptyl-5,5-dimethyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring structure allows for specific interactions with biological macromolecules, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A simpler analog without the heptyl group.
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Contains an isopropyl group instead of a heptyl group.
Meldrum’s Acid: A structurally related compound with different substituents and properties.
Uniqueness
2-Heptyl-5,5-dimethyl-1,3-dioxane is unique due to its heptyl substituent, which imparts distinct chemical and physical properties. This differentiates it from other dioxanes and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
77372-63-5 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-heptyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-12-14-10-13(2,3)11-15-12/h12H,4-11H2,1-3H3 |
Clave InChI |
QBXCIKLJHGWWEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1OCC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


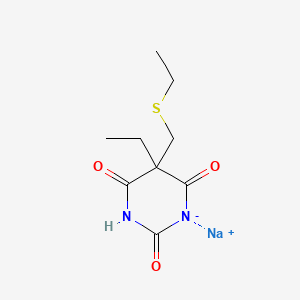
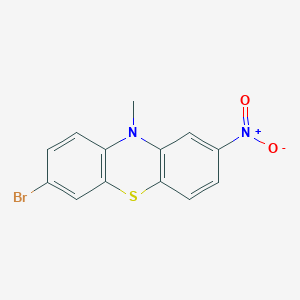
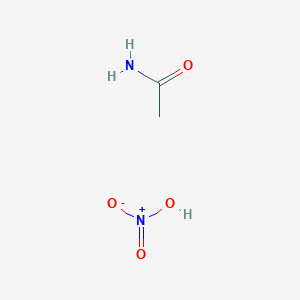
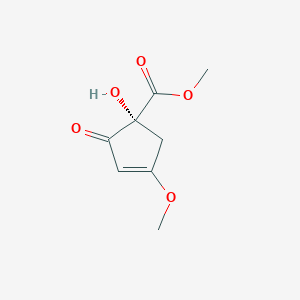
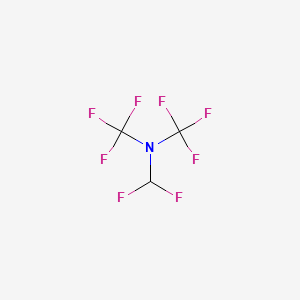
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
